1-Bromohexane-4,4,5,5,6,6,6-D7
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Overview
Description
1-Bromohexane-4,4,5,5,6,6,6-D7 is a deuterated derivative of 1-Bromohexane, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as organic chemistry, environmental science, and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromohexane-4,4,5,5,6,6,6-D7 can be synthesized through the bromination of hexane-4,4,5,5,6,6,6-D7. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of deuterated hexane as a starting material is crucial for the production of this isotopically labeled compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromohexane-4,4,5,5,6,6,6-D7 undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted products.
Elimination Reactions: Can undergo elimination to form alkenes.
Oxidation and Reduction: Though less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Elimination Agents: Strong bases like sodium ethoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Major Products
Substitution: Formation of hexane derivatives with various functional groups.
Elimination: Formation of hexenes.
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexane derivatives with reduced functional groups.
Scientific Research Applications
1-Bromohexane-4,4,5,5,6,6,6-D7 is widely used in scientific research due to its isotopic labeling. Applications include:
Organic Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Environmental Science: Utilized as a standard for detecting environmental pollutants.
Metabolic Research: Employed in metabolic pathway studies to trace the incorporation and transformation of deuterium-labeled compounds.
Clinical Diagnostics: Used in imaging and diagnostic techniques, including positron emission tomography (PET) and magnetic resonance imaging (MRI).
Mechanism of Action
The mechanism of action of 1-Bromohexane-4,4,5,5,6,6,6-D7 involves its interaction with various molecular targets depending on the type of reaction. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen atom and a bromine atom to form a double bond. The presence of deuterium atoms can influence reaction rates and mechanisms due to the isotope effect.
Comparison with Similar Compounds
Similar Compounds
1-Bromohexane: The non-deuterated version of the compound.
1-Bromohexane-1,1-D2: A deuterated derivative with deuterium atoms at different positions.
1-Bromohexane-2,2,3,3,4,4,5,5,6,6,6-D11: A highly deuterated version with more deuterium atoms.
Uniqueness
1-Bromohexane-4,4,5,5,6,6,6-D7 is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. The selective placement of deuterium atoms allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C6H13Br |
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Molecular Weight |
172.11 g/mol |
IUPAC Name |
6-bromo-1,1,1,2,2,3,3-heptadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2 |
InChI Key |
MNDIARAMWBIKFW-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCBr |
Canonical SMILES |
CCCCCCBr |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.